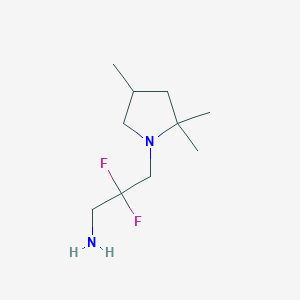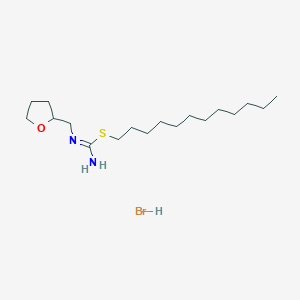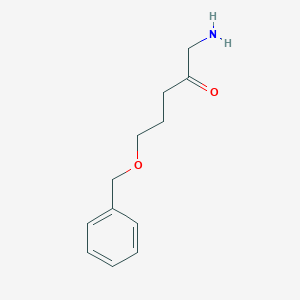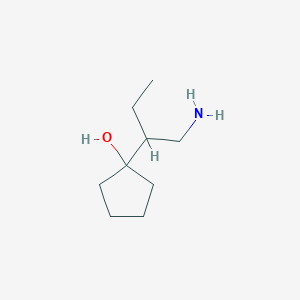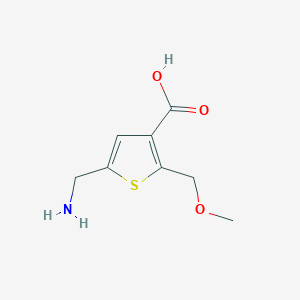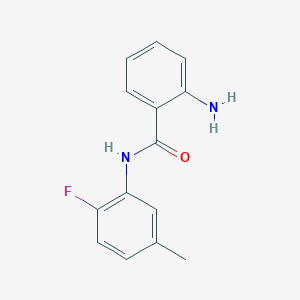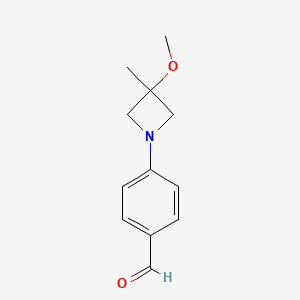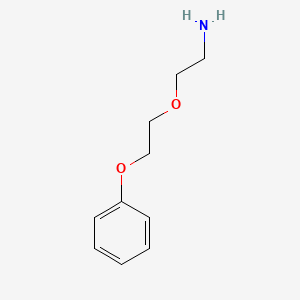
2-(2-Phenoxyethoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Phenoxyethoxy)ethanamine: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of ethanamine, where the hydrogen atoms are substituted with a phenoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethoxy)ethanamine typically involves the reaction of 2-phenoxyethanol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
-
Reaction of 2-Phenoxyethanol with Ethylene Oxide:
Reagents: 2-Phenoxyethanol, Ethylene Oxide
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Toluene), Reflux
Product: 2-(2-Phenoxyethoxy)ethanol
-
Amination of 2-(2-Phenoxyethoxy)ethanol:
Reagents: 2-(2-Phenoxyethoxy)ethanol, Ammonia or Amine
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol), Reflux
Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: 2-(2-Phenoxyethoxy)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as Potassium Permanganate or Hydrogen Peroxide
Conditions: Acidic or Basic Medium
Products: Corresponding Oxidized Products
-
Reduction:
Reagents: Reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride
Conditions: Solvent (e.g., Tetrahydrofuran), Reflux
Products: Corresponding Reduced Products
-
Substitution:
Reagents: Halogenating agents such as Thionyl Chloride or Phosphorus Tribromide
Conditions: Solvent (e.g., Dichloromethane), Reflux
Products: Corresponding Substituted Products
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Hydrogen Peroxide, Acidic or Basic Medium
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, Tetrahydrofuran, Reflux
Substitution: Thionyl Chloride, Phosphorus Tribromide, Dichloromethane, Reflux
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: 2-(2-Phenoxyethoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.
作用機序
The mechanism of action of 2-(2-Phenoxyethoxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may interact with transporters, influencing the uptake and distribution of other molecules within the cell.
類似化合物との比較
- 2-(2-Ethoxyethoxy)ethanamine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
Comparison: 2-(2-Phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
特性
CAS番号 |
6338-54-1 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChIキー |
NARMGECFWCSGGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


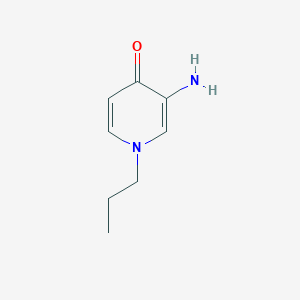
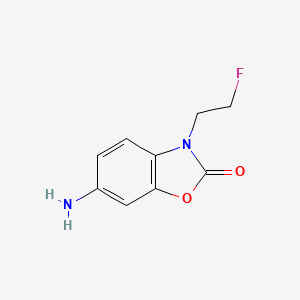
![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
